CGRP Receptor Binding Potency: 30-Fold Increase in Affinity for 7-Methylindazole-Derived Antagonists Compared to Unsubstituted Indazole Analogs
In a head-to-head SAR study, compound 3—a CGRP receptor antagonist incorporating the 7-methylindazole core—demonstrated a 30-fold increase in binding potency compared to its unsubstituted indazole analog (compound 1) in CGRP receptor binding assays [1]. When administered at a subcutaneous dose of 0.03 mg/kg, a racemic mixture containing compound 3 achieved robust inhibition of CGRP-induced increases in marmoset facial blood flow, confirming that the 7-methyl substitution translates into enhanced in vivo pharmacodynamic activity [1].
| Evidence Dimension | CGRP receptor binding potency |
|---|---|
| Target Compound Data | Compound 3 (7-methylindazole-derived): Binding potency (fold increase) = 30-fold vs. comparator |
| Comparator Or Baseline | Compound 1 (unsubstituted indazole analog): Binding potency baseline |
| Quantified Difference | 30-fold increase |
| Conditions | CGRP receptor binding assay; in vivo marmoset facial blood flow model at 0.03 mg/kg SC dose |
Why This Matters
This 30-fold potency enhancement is a critical differentiator for researchers developing CGRP receptor antagonists; procurement of the 7-methyl analog is essential to replicate or build upon this validated SAR.
- [1] Han X, Civiello RL, Conway CM, et al. The synthesis and SAR of calcitonin gene-related peptide (CGRP) receptor antagonists derived from tyrosine surrogates. Part 2. Bioorganic & Medicinal Chemistry Letters. 2013;23(6):1870-1873. View Source
